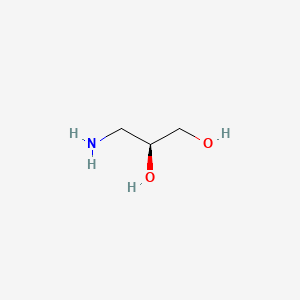

(S)-3-Amino-1,2-propanediol

Description

Significance as a Chiral Amino Alcohol in Chemical Science

The importance of (S)-3-Amino-1,2-propanediol in chemical science stems primarily from its status as a C-3 chiral building block. niscpr.res.in Its stereospecific structure is crucial for asymmetric synthesis, where the goal is to create enantiomerically pure compounds. chemimpex.com This is particularly vital in medicinal chemistry, as the biological activity of many pharmaceuticals is often exclusive to a single enantiomer. niscpr.res.in

The compound serves as a key intermediate in the synthesis of a variety of significant pharmaceutical agents. It is integral to the production of certain β-adrenoceptor antagonists and the anticoagulant drug Rivaroxaban. niscpr.res.in The activity of many cardioactive compounds has been found to reside specifically in the (S)-isomers derived from this building block. niscpr.res.in

Beyond traditional pharmaceuticals, its applications extend to advanced therapeutic modalities. Researchers utilize this compound as a reactant in the synthesis of lipid-like delivery molecules, known as lipidoids, which are essential for RNA interference (RNAi) therapeutics. sfdchem.comsigmaaldrich.com It is also employed in creating bioactive templates for cationic α-helical polypeptides and various cationic polymers designed for gene delivery. sfdchem.comsigmaaldrich.com

Historical Context of Research and Development Trajectories

The development of synthetic routes to this compound has been a subject of ongoing research, driven by its utility. Historically, various methods have been established, often starting from readily available chiral or prochiral materials.

One prominent synthetic pathway begins with (R)-epichlorohydrin. niscpr.res.in This approach involves a series of chemical transformations, including the opening of the epoxide ring, introduction of an amino group precursor (like an azide), followed by reduction to yield the final amino alcohol. niscpr.res.in Another established method utilizes 3-chloro-1,2-propanediol (B139630) (CPD) as the starting material, which is reacted with ammonia (B1221849), typically in an alkaline environment, to introduce the amino group. researchgate.netborregaard.com Optimization of this process has focused on factors like the molar ratio of reactants, temperature, and reaction time to achieve high yields and purity. researchgate.net

The demand for this compound has been significantly propelled by its role as an irreplaceable raw material in the production of non-ionic X-ray contrast agents, such as Iohexol and Iomeprol. niscpr.res.inseemafinechem.comchemicalbook.com This has spurred efforts to refine and scale up production methods to meet industrial needs. niscpr.res.in

| Starting Material | Key Reagents/Steps | Reference |

| (R)-Epichlorohydrin | Acetone, BF₃·OEt₂, Azidation, Reduction | niscpr.res.in |

| 3-Chloro-1,2-propanediol (CPD) | Ammonia, Sodium Hydroxide | researchgate.netborregaard.com |

| Glycerin Chlorohydrin | Ammonia, Catalyst (e.g., Cupric Oxide) | google.com |

| Allylamine (B125299) | Asymmetric Dihydroxylation (wool-OsO₄ catalyst) | researchgate.net |

Contemporary Research Scope and Emerging Trajectories

Current research continues to uncover new applications for this compound, particularly in the realm of green chemistry and advanced materials. A significant emerging trend is its use as a hydrogen bond donor in the formulation of novel chiral Deep Eutectic Solvents (DESs). sfdchem.commdpi.com These DESs are being explored as environmentally benign alternatives to volatile organic compounds (VOCs) in various applications, including organolithium chemistry. sfdchem.commdpi.com

In the biomedical field, recent studies have focused on using the this compound scaffold to design and synthesize new classes of potential antiviral agents, specifically targeting adenoviruses. sfdchem.comchemicalbook.com Furthermore, its application in biocatalysis is expanding. It is a key substrate in continuous two-step enzymatic processes for the production of pseudo-ceramides, which are valuable active components in the cosmetics and pharmaceutical industries. chemicalbook.comocl-journal.org This enzymatic approach, often using immobilized lipase (B570770), offers a sustainable and highly selective manufacturing method. chemicalbook.com

Another novel research avenue involves the synthesis of oxidovanadium(V) Schiff base complexes derived from this compound. These chiral metal complexes are being investigated for their catalytic activity, for instance, in the asymmetric epoxidation of terpenes like limonene. mdpi.com The push towards sustainability is also reflected in efforts to develop bio-based production methods for the compound, aligning with the broader green chemistry trend in the pharmaceutical industry. globalinforesearch.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-aminopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIGMPWTAHJUMN-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61278-21-5 | |

| Record name | (S)-3-Amino-1,2-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for S 3 Amino 1,2 Propanediol

Chemical Synthesis Approaches

Chemical synthesis provides several reliable pathways to (S)-3-Amino-1,2-propanediol, often leveraging chiral pool starting materials or asymmetric catalytic methods to control the stereochemistry.

A prominent strategy for synthesizing this compound involves starting from a readily available chiral precursor, (R)-epichlorohydrin. This approach ensures the desired stereochemistry is established early in the synthetic sequence. A reported method involves a multi-step process that effectively converts (R)-epichlorohydrin into the target molecule. niscpr.res.in

The synthesis begins with the reaction of (R)-epichlorohydrin with acetone, catalyzed by boron trifluoride etherate (BF₃·OEt₂), to protect the diol functionality as an acetal (B89532). This reaction yields (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. niscpr.res.in The subsequent step involves the substitution of the chloride with an azide (B81097) group (azidation), followed by the reduction of the azide to an amine. This sequence inverts the stereocenter, leading to ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine. The final step is the removal of the acetal protecting group using methanolic hydrochloric acid to afford this compound hydrochloride. niscpr.res.in

Table 1: Synthesis of this compound from (R)-Epichlorohydrin

| Step | Reaction | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Acetal Protection | (R)-Epichlorohydrin, Acetone, BF₃·OEt₂ | (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | 80% niscpr.res.in |

| 2 | Azidation & Reduction | Azide source, then reducing agent | ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine | Not specified |

This table summarizes a key synthetic route from a chiral precursor, with data sourced from the provided reference.

The direct amination of halogenated propanediols, such as 3-chloro-1,2-propanediol (B139630) (3-CPD), is a widely used industrial method for producing 3-Amino-1,2-propanediol (B146019). researchgate.netchemicalbook.com This reaction is typically performed by treating 3-CPD with ammonia (B1221849). researchgate.netchemicalbook.com To obtain the (S)-enantiomer specifically, this route can be coupled with a preceding resolution step or by starting with an enantiomerically pure halogenated precursor like (S)-3-chloro-1,2-propanediol. ciac.jl.cnsynthesiswithcatalysts.com

Research has focused on optimizing the reaction conditions to maximize yield and purity. Key parameters investigated include the molar ratio of ammonia to 3-CPD, reaction temperature, and reaction time. researchgate.net One study found that optimal conditions involved a molar ratio of ammonia to 3-chloro-1,2-propanediol of 15:1, a reaction temperature of 50°C, and a reaction time of 4 hours. Under these conditions, a product yield of 90% with a purity of 99.6% was achieved after purification by molecular distillation. researchgate.net The reaction is often conducted in an alkaline environment, which can be established by the addition of sodium hydroxide. chemicalbook.com

Table 2: Optimized Conditions for Amination of 3-Chloro-1,2-propanediol

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (Ammonia : 3-CPD) | 15:1 researchgate.net |

| Reaction Temperature | 50°C researchgate.net |

| Reaction Time | 4 hours researchgate.net |

| Result | |

| Product Yield | 90% researchgate.net |

This table presents optimized reaction parameters for the synthesis of 3-Amino-1,2-propanediol via amination, based on cited research.

To enhance the efficiency and selectivity of the synthesis, various catalytic systems have been developed. For the amination of 3-chloro-1,2-propanediol, a mixed catalyst system of cupric oxide and titanium oxide has been patented. This method reports high product purity (>99%) with the advantages of short reaction times (1-3 hours), mild temperatures (30-50°C), and the ability to recover and reuse the catalysts. google.com

Another patented approach utilizes a two-component catalyst system for both the initial hydrolysis of epichlorohydrin (B41342) to 3-chloro-1,2-propanediol and the subsequent ammoniation reaction. google.comwipo.int For the ammoniation step, a catalyst mixture of N-nitrosodiphenylamine and resorcinol (B1680541) is employed to increase reaction selectivity and reduce side products. google.com The optimization of reaction parameters is crucial for catalytic processes. For oxidovanadium(V) complexes used in catalytic oxidation reactions, studies have determined optimal conditions such as a reaction temperature of 80°C and a specific molar ratio of catalyst to substrate to oxidant (0.01:1:2). mdpi.com The choice of solvent is also critical, with 1,2-dichloroethane (B1671644) being optimal for reactions using TBHP as the oxidant and acetonitrile (B52724) for those using H₂O₂. mdpi.com

Asymmetric catalysis represents a powerful strategy for directly synthesizing a specific enantiomer, such as this compound, from achiral or racemic starting materials. This approach avoids the need for resolving enantiomeric mixtures, making it highly atom-economical. The field of asymmetric organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, has provided significant tools for such transformations. youtube.comyoutube.com

These methods employ a small amount of a chiral catalyst to create a chiral environment that directs the reaction to preferentially form one enantiomer over the other. youtube.com For instance, chiral proline-based organocatalysts can be used to facilitate enantioselective reactions. youtube.com Another key strategy is asymmetric aminohydroxylation, where allylic carbamates are converted to amino diols with high stereoselectivity, often using potassium osmate in the presence of a chiral ligand. beilstein-journals.org Similarly, chiral Lewis acids can be used to catalyze reactions like the Michael addition, yielding products with high enantiomeric excess. chemrxiv.org The development of manganese-based complexes has enabled the asymmetric epoxidation of unfunctionalized alkenes, which can be a key step in the synthesis of chiral molecules. youtube.com

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. This technique relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. The resulting mixture of the transformed product and the unreacted enantiomer can then be separated.

Lipases are commonly employed for the resolution of racemic diols or their derivatives. For example, lipase (B570770) YCJ01 from Burkholderia ambifaria has been used for the efficient resolution of 3-aryloxy-1,2-propanediols through sequential esterification. rsc.org By immobilizing the enzyme as cross-linked enzyme aggregates (CLEAs), its stability and reusability are significantly improved. In one study, CLEAs-YCJ01 was used to resolve 3-(4-methylphenoxy)-1,2-propanediol, achieving excellent enantiomeric excess (ee) values of 99.2% for the S-diacetate product and 99.1% for the remaining R-monoacetate. rsc.org The enzyme maintained over 91% of its activity after ten cycles. rsc.org Similarly, Lipase Amano PS from Pseudomonas cepacia has been used to resolve (R,S)-3-(4-phenyl-1-piperazinyl)-1,2-propanediol diacetate via alcoholysis. researchgate.net

Table 3: Enzymatic Resolution of 3-Aryloxy-1,2-propanediol Analogues using CLEAs-YCJ01

| Substrate | Product (S-diacetate) ee | Unreacted (R-monoacetate) ee | Yield |

|---|---|---|---|

| 3-(4-methylphenoxy)-1,2-propanediol | 99.2% rsc.org | 99.1% rsc.org | 49.9% rsc.org |

| 3-phenoxy-1,2-propanediol | >99% rsc.org | >99% rsc.org | ≥49.3% rsc.org |

This table showcases the high enantioselectivity and yield achieved in the enzymatic resolution of various diols using a stabilized lipase preparation, with data from the cited source.

Multi-Enzymatic Cascade Biotransformations

One-pot multi-enzymatic cascade reactions represent a sophisticated approach for the synthesis of amino alcohols like this compound from their corresponding diols. unizar.es These cascades leverage the coordinated action of multiple enzymes within a single reaction vessel, eliminating the need for isolating intermediates and thereby improving process efficiency. mdpi.comucl.ac.ukmdpi.com

Table 1: Key Enzymes in a Multi-Enzymatic Cascade for Amino Alcohol Synthesis

| Enzyme | Abbreviation | Function in the Cascade |

|---|---|---|

| Alcohol Dehydrogenase | ADH | Oxidizes a terminal hydroxyl group of the diol to a hydroxy aldehyde. unizar.es |

| ω-Transaminase | ω-TA | Transfers an amino group to the hydroxy aldehyde, forming the amino alcohol. unizar.es |

Microbial and Fermentative Production Pathways (e.g., from Glycerol)

Microbial fermentation presents a promising route for producing the precursor 1,2-propanediol from renewable feedstocks like glycerol (B35011). nih.govabiosus.org Glycerol, a major byproduct of biodiesel production, is an abundant and cost-effective carbon source. abiosus.orgasm.org Certain microorganisms, particularly species of Clostridium, are capable of fermenting glycerol. asm.org While many organisms naturally produce 1,3-propanediol (B51772) from glycerol, metabolic engineering can redirect these pathways. asm.orgnih.gov

For instance, by disrupting the native 1,3-propanediol pathway in Clostridium pasteurianum, researchers have successfully triggered the production of 1,2-propanediol to balance the excess of reducing equivalents generated during glycerol metabolism. asm.org This pathway typically proceeds through the formation of dihydroxyacetone phosphate (B84403) (DHAP) and methylglyoxal. nih.govasm.org The resulting 1,2-propanediol can then be isolated and converted to this compound via subsequent chemical or enzymatic amination steps. This fermentative approach provides a bio-based route to a key precursor for the target molecule.

Green Chemistry Principles in Synthetic Strategies

The synthesis of this compound is increasingly guided by the principles of green chemistry, which prioritize the use of renewable resources and environmentally benign reaction conditions.

Utilization of Renewable Feedstocks and Bio-based Precursors

A cornerstone of green synthesis is the use of renewable feedstocks to replace petrochemical-based starting materials. rsc.org Glycerol, also known as glycerin, stands out as a key bio-based precursor for producing propanediols. abiosus.orgpolimi.itacs.org As the primary co-product of the biodiesel industry, glycerol is readily available and its utilization contributes to the economic viability and sustainability of biofuels. abiosus.org

The bioconversion of glycerol to 1,2-propanediol or 1,3-propanediol through fermentation is a well-established pathway. nih.govnih.govmdpi.com These diols serve as direct precursors for the synthesis of this compound and its isomers. The use of glycerol not only provides a renewable origin for the carbon backbone of the molecule but also offers a simpler synthetic route compared to some petrochemical processes. abiosus.org

Implementation of Sustainable Reaction Media (e.g., Deep Eutectic Solvents)

The choice of solvent is critical in green chemistry, with a focus on replacing volatile, toxic, and flammable organic solvents. mdpi.com Deep Eutectic Solvents (DESs) have emerged as highly promising, sustainable alternatives. mdpi.commdpi.com DESs are mixtures of two or more components, typically a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point significantly lower than its individual components. frontiersin.org

Table 2: Properties and Advantages of Deep Eutectic Solvents (DESs) in Synthesis

| Property | Description |

|---|---|

| Low Volatility | DESs have negligible vapor pressure, reducing air pollution and workplace exposure. mdpi.com |

| Non-flammability | They are generally non-flammable, enhancing operational safety. mdpi.com |

| Tunability | Their physicochemical properties (e.g., polarity) can be adjusted by changing the components and their molar ratios. mdpi.com |

| High Thermal Stability | DESs are stable at higher temperatures, allowing for a wider range of reaction conditions. mdpi.com |

| Recyclability | They can often be recycled and reused, minimizing waste. nih.gov |

| Biodegradability | Many DESs are composed of natural, biodegradable compounds, reducing their environmental persistence. mdpi.com |

In the context of amine synthesis, DESs can function as both the reaction medium and a catalyst, accelerating reaction rates without the need for additional, often metallic, catalysts. mdpi.com They have proven effective in various amination reactions, such as the Ullmann-type C-N coupling, providing high yields under milder conditions than traditional methods. nih.govfrontiersin.org The extensive hydrogen-bonding network within DESs is believed to facilitate key mechanistic steps in these transformations. mdpi.com

Iii. Chemical Transformations and Derivatizations of S 3 Amino 1,2 Propanediol

Functionalization at the Amino Group

The primary amino group is often the most nucleophilic site in the molecule, allowing for selective modifications under controlled conditions.

Acylation and Alkylation for Amine Modification

Selective N-acylation of the amino group is a common strategy to introduce new functionalities and to protect the amine for subsequent reactions on the hydroxyl groups. ocl-journal.org This transformation is often achieved using acyl donors like fatty acids. ocl-journal.org For instance, enzymatic processes utilizing immobilized Candida antarctica lipase (B570770) B (Novozym® 435) have been developed for the selective N-acylation of 3-amino-1,2-propanediol (B146019). ocl-journal.org This method has been successfully applied in continuous packed-bed bioreactor systems for the production of pseudo-ceramides. ocl-journal.org

The process typically involves reacting 3-amino-1,2-propanediol with a fatty acid in a suitable solvent system, such as a tert-amyl alcohol/n-hexane mixture. ocl-journal.org High synthesis yields, ranging from 76% to 92%, have been reported depending on the fatty acid used. ocl-journal.org

Table 1: Selective N-Acylation of 3-Amino-1,2-propanediol

| Acyl Donor | Product | Synthesis Yield (%) | Reference |

|---|---|---|---|

| Lauric Acid | N-lauroyl-3-amino-1,2-propanediol | ~92% | ocl-journal.org |

| Myristic Acid | N-myristoyl-3-amino-1,2-propanediol | ~90% | ocl-journal.org |

| Palmitic Acid | N-palmitoyl-3-amino-1,2-propanediol | ~88% | ocl-journal.orgrsc.org |

| Stearic Acid | N-stearyl-3-amino-1,2-propanediol | ~85% | ocl-journal.orgchemicalbook.com |

| Linoleic Acid | N-linoleoyl-3-amino-1,2-propanediol | ~76% | ocl-journal.org |

Alkylation of the amino group is another important modification. While direct N-alkylation can compete with O-alkylation, the use of protecting groups for the diol functionality can facilitate selective N-alkylation. researchgate.net

Synthesis of Schiff Bases and Related Ligands for Metal Complexation

The reaction of the primary amino group of (S)-3-amino-1,2-propanediol with aldehydes or ketones results in the formation of Schiff bases (imines). This condensation reaction is a cornerstone for creating chiral ligands for metal complexation. mdpi.comnih.gov Specifically, the monocondensation of this compound with salicylaldehyde (B1680747) or its derivatives yields chiral tetradentate Schiff base ligands. mdpi.comdntb.gov.ua

These ligands are capable of coordinating with various metal ions, leading to the formation of stable metal complexes. dntb.gov.uabohrium.com For example, oxidovanadium(V) complexes have been synthesized using these chiral Schiff bases. mdpi.comnih.govdntb.gov.ua The synthesis involves reacting the pre-formed Schiff base ligand with a vanadium precursor. mdpi.comdntb.gov.ua The resulting complexes have been characterized using various spectroscopic methods, including NMR, IR, UV-Vis, and circular dichroism. mdpi.comdntb.gov.uabohrium.com These chiral metal complexes are of significant interest for their potential applications in catalysis. mdpi.com

Table 2: Example of Schiff Base Formation and Metal Complexation

| Reactant 1 | Reactant 2 | Product (Ligand) | Metal Ion | Resulting Complex | Reference |

|---|---|---|---|---|---|

| This compound | Salicylaldehyde Derivatives | Chiral Tetradentate Schiff Base | Oxidovanadium(V) | [(–)VOL1-5] | mdpi.comdntb.gov.ua |

Functionalization at the Hydroxyl Groups

The primary and secondary hydroxyl groups of this compound offer further sites for modification, which can be achieved selectively, often after protection of the more reactive amino group.

Selective Esterification and Etherification Protocols

Selective O-acylation (esterification) at the hydroxyl groups is a key transformation. After selective N-acylation, the resulting N-acyl 3-amino-1,2-propanediol can undergo a second acylation at one of the hydroxyl positions. ocl-journal.orgchemicalbook.com This two-step process allows for the synthesis of N,O-diacyl derivatives. ocl-journal.org For example, the enzymatic O-acylation of N-stearyl 3-amino-1,2-propanediol with myristic acid has been optimized to produce 1-O-myristyl,3-N-stearyl 3-amino-1,2-propanediol. chemicalbook.com The regioselectivity of this reaction often favors the primary hydroxyl group. Studies involving the hydrolysis of 3-(phenylamino)propane-1,2-diol esters by human pancreatic lipase also highlight the differential reactivity of the ester groups at the C-1 and C-2 positions. nih.gov

Furthermore, this compound can react with boric acid to form borate (B1201080) esters. researchgate.netoup.com Spectroscopic studies have shown that both 1:1 and 1:2 esters (borate:diol ratio) are formed in aqueous solutions. researchgate.netoup.com

Selective etherification, particularly at the primary hydroxyl group, is another valuable modification. While less common for this specific molecule in the provided literature, general methods for the regioselective etherification of 1,2-diols exist. For example, tin(II) bromide has been used as a catalyst for the highly regioselective etherification of the primary hydroxyl group in racemic propane-1,2-diol. researchgate.net Such protocols could potentially be adapted for this compound, likely after N-protection.

Formation of Cyclic Derivatives and Heterocyclic Compounds (e.g., Oxazolidinone Derivatives)

The proximate amino and hydroxyl groups in this compound allow for the formation of various cyclic derivatives, most notably five-membered heterocyclic rings like oxazolidinones. Oxazolidinones are a significant class of compounds, and their synthesis often utilizes 1,2-amino alcohols as starting materials. researchgate.netorganic-chemistry.org

The synthesis of an oxazolidinone ring from this compound involves a cyclization reaction where the nitrogen atom and one of the hydroxyl oxygens react with a carbonyl source. researchgate.net Reagents such as phosgene (B1210022), carbonyldiimidazole, or urea (B33335) can facilitate this transformation, leading to the formation of (S)-5-(hydroxymethyl)-2-oxazolidinone or its derivatives. researchgate.net This chiral heterocyclic compound is a valuable intermediate for further synthetic applications. google.com Patents describe multi-step processes starting from C-(protected oxymethyl)-oxazolidinones to generate libraries of substituted oxazolidinone derivatives. google.com

Iv. Applications As a Chiral Building Block in Advanced Organic Synthesis

Precursor in Stereoselective Synthesis of Complex Organic Molecules

The chirality inherent in (S)-3-amino-1,2-propanediol is fundamental to its role as a starting material for complex organic molecules, where precise control of stereochemistry is often paramount for biological activity.

This compound is a key C-3 chiral building block for producing optically active β-amino alcohols. niscpr.res.in These structures are integral to a wide range of biologically active compounds. nih.gov For instance, the (S)-isomer of 3-amino-1,2-propanediol (B146019) is often the active enantiomer in various pharmaceutical compounds. niscpr.res.in The synthesis of these molecules leverages the existing stereocenter of the aminopropanediol to direct the formation of new stereocenters, a core principle of asymmetric synthesis. chemimpex.com

Research has demonstrated efficient synthetic routes to a diverse array of chiral fragments derived from amino alcohols, including this compound. acs.org These methods often involve a few synthetic steps to create libraries of unique scaffolds with varying molecular weights and aqueous solubilities, highlighting the versatility of the starting amino alcohol. acs.org

Table 1: Examples of Biologically Active Compounds Derived from Chiral β-Amino Alcohols

| Compound Class | Example(s) | Therapeutic Area | Reference |

| β-Adrenoceptor Antagonists | Propranolol, Pindolol | Cardiovascular | niscpr.res.in |

| Antidepressants | Reboxetine | Neurology | niscpr.res.in |

| Protein Kinase C Inhibitors | LY 333531 precursor | Oncology | academie-sciences.fr |

This compound is an important precursor for the synthesis of chiral 2-oxazolidinone (B127357) derivatives. niscpr.res.in Oxazolidinones are a critical class of heterocyclic compounds that serve as versatile chiral auxiliaries in asymmetric synthesis. sigmaaldrich.com These auxiliaries can guide the stereochemical outcome of various chemical reactions, including aldol (B89426) additions, alkylations, and Michael additions, and can typically be removed and recycled under mild conditions. sigmaaldrich.com

The synthesis often involves the reaction of the amino alcohol with a carbonate source or phosgene (B1210022) equivalent to form the cyclic carbamate (B1207046) (oxazolidinone) ring. The resulting chiral 5-hydroxymethyl-2-oxazolidinone, derived from this compound, is a key intermediate for more complex molecules, such as the anticoagulant drug Rivaroxaban. niscpr.res.in The intramolecular cyclization of carbamate derivatives of aminosulfones, which can be derived from amino alcohols, also provides a route to functionalized chiral lactams. nih.gov

Role in the Synthesis of Specialty Chemicals and Advanced Materials

Beyond its use in traditional organic synthesis, this compound is a foundational component in the creation of advanced materials with tailored properties for biomedical and materials science applications.

This compound and its racemic form are used as reactants in the synthesis of lipid-like molecules, often referred to as "lipidoids". scientificlabs.comsigmaaldrich.comsigmaaldrich.com These materials are synthesized through the conjugate addition of amines, like 3-amino-1,2-propanediol, to lipophilic acrylates, acrylamides, or epoxides. nih.govinsidetx.com The resulting library of lipidoids can be screened for their ability to form nanoparticles that encapsulate and deliver nucleic acids, such as short interfering RNA (siRNA). nih.gov

These lipidoid-based nanoparticles (LNPs) are a promising class of non-viral vectors for gene therapy. insidetx.comresearchgate.net They have demonstrated effective gene silencing in various cell types and organs. researchgate.netplos.org The structural diversity introduced by using different amino alcohols, including 3-amino-1,2-propanediol, allows for the fine-tuning of the delivery vehicle's properties for specific applications, such as RNA interference (RNAi) therapeutics. sigmaaldrich.comlookchem.com

The primary amine group of 3-amino-1,2-propanediol makes it a suitable monomer for the synthesis of cationic polymers and polypeptides. scientificlabs.comsigmaaldrich.comchemdad.com These polymers are designed to act as gene delivery vectors. lookchem.comchemicalbook.com The positively charged amine groups can electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids like DNA and RNA, condensing them into compact nanoparticles.

These polymer-based nanoparticles protect the genetic material from degradation and facilitate its entry into cells. lookchem.com 3-Amino-1,2-propanediol is specifically mentioned as a component used in the synthesis of bioactive templates to prepare cationic α-helical polypeptides for gene delivery. scientificlabs.comsigmaaldrich.comchemdad.com

This compound is utilized in the production of functional materials, including biodegradable polymers. chemimpex.comwiseguyreports.com The diol functionality allows it to act as a monomer in polycondensation reactions with dicarboxylic acids to form polyesters. researchgate.net The inclusion of the amino group can introduce additional functionality and influence the polymer's properties, such as its degradation profile and potential for further modification.

The development of biodegradable polymers from renewable resources is a significant area of research aimed at replacing petrochemical-based plastics. researchgate.net The inherent biocompatibility and biodegradability of polymers based on monomers like 1,3-propanediol (B51772) (a related diol) make them suitable for biomedical applications. researchgate.net The use of a chiral, functionalized monomer like this compound offers a pathway to creating advanced biodegradable materials with specific, tailored properties. chemimpex.com

Intermediate in Agrochemical Synthesis

This compound, also known as (S)-isoserinol, serves as a versatile chiral precursor in the synthesis of specialized molecules for the agricultural sector. nih.govchemicalbook.com The presence of stereogenic centers in agrochemicals is of increasing importance, as different stereoisomers can exhibit varied efficacy and environmental impact. nih.gov The defined stereochemistry of this compound makes it a valuable starting material for creating enantiomerically pure or enriched agrochemical compounds. chemimpex.com

Detailed research has focused on the synthesis of novel dithiocarbamate (B8719985) derivatives from glycerol-type structures, a class of compounds known for their fungicidal properties. researchgate.netgoogle.com These organosulfur compounds are significant in the development of agents to protect crops, vegetables, and other plants from various fungal diseases. researchgate.net

One area of investigation involves the reaction of glycerol-related precursors with carbon disulfide and amines to form dithiocarbamates. These derivatives have shown notable in-vitro activity against plant pathogenic fungi, such as Fusarium oxysporum. researchgate.netmdpi.com For instance, research into the synthesis of bisdithiocarbamate derivatives of glycerol (B35011) has yielded compounds with significant potential for inhibiting mycelial growth, in some cases exceeding the activity of commercial fungicides like Maneb. researchgate.net

The synthesis process can be designed to be more environmentally friendly than traditional methods by using glycerol, an abundant and inexpensive co-product of the biodiesel industry, as a starting point. google.com The conversion of this compound or related chiral polyols into dithiocarbamate-based fungicides represents a key application of this building block in developing advanced, stereochemically defined agrochemicals. google.comgoogleapis.com

Table 1: Examples of Dithiocarbamate Derivatives with Fungicidal Activity Synthesized from Glycerol-Related Precursors

| Compound Name | Precursor Type | Target Pathogen | Research Finding |

|---|---|---|---|

| bis[1,3-S-(N,N-diethyldithiocarbamoyl)]-1,3-dideoxyglycerol | Glycerol | Fusarium oxysporum f. sp. lini | Showed higher activity in inhibiting vegetative mycelium growth than the commercial fungicide Maneb. researchgate.net |

| Diethyl N,N'-(1,3-dideoxyglycer-1,3-diyl)bis(dithiocarbamate) | Glycerol | Fusarium oxysporum f. sp. lini | Demonstrated greater activity against the target pathogen than the commercial N,N-diethyldithiocarbamic acid sodium salt. researchgate.net |

V. Role in Catalysis and Ligand Design

Development of Chiral Catalysts and Ligands

The development of chiral catalysts and ligands is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. Chiral amino alcohols, such as (S)-3-Amino-1,2-propanediol, are particularly effective as ligands because the different heteroatoms can coordinate to a metal center, creating a rigid and well-defined chiral environment around the catalytic site. This chiral pocket dictates the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other.

While direct applications of catalysts derived specifically from this compound in asymmetric oxidation reactions are not extensively documented in readily available literature, the broader class of chiral amino alcohols and their derivatives are known to be effective ligands in various metal-catalyzed oxidation processes. These reactions are fundamental in organic synthesis for the introduction of oxygen-containing functional groups with high stereocontrol.

For instance, the asymmetric epoxidation of olefins and the asymmetric oxidation of sulfides to chiral sulfoxides are pivotal transformations. Chiral sulfoxides, in particular, are not only important motifs in biologically active molecules but also serve as valuable chiral auxiliaries in synthesis. The general approach involves the use of a metal complex, such as titanium, vanadium, or iron, coordinated to a chiral ligand. The ligand's stereochemistry directs the oxidant to one face of the substrate, leading to an enantiomerically enriched product. The development of such catalytic systems often focuses on creating a rigid ligand scaffold to maximize the transfer of chirality.

Derivatives of aminodiols that share structural similarities with this compound have been successfully employed as chiral catalysts in other stereoselective transformations, such as the enantioselective addition of organometallic reagents to carbonyl compounds. A notable example is the use of aminodiol derivatives synthesized from (−)-perillaldehyde in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde (B42025). mdpi.com

In these reactions, the aminodiol acts as a chiral ligand for the zinc atom, forming a chiral complex that then coordinates the aldehyde. This coordination pre-organizes the reactants in a way that the ethyl group from diethylzinc is delivered to a specific face of the aldehyde, resulting in the preferential formation of one enantiomer of the corresponding secondary alcohol. The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand. For example, diastereoisomeric aminodiols have been observed to provide opposite chiral induction. mdpi.com Furthermore, the conversion of these aminodiols into more conformationally constrained structures, such as 1,3-oxazines, can lead to even higher enantioselectivities. mdpi.com

The following table summarizes the results of the diethylzinc addition to various aromatic aldehydes using a catalyst derived from a perillaldehyde-based aminodiol, highlighting the yields and enantiomeric excesses achieved.

Table 1: Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Catalyzed by a Perillaldehyde-Derived Aminodiol

| Aldehyde | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| Benzaldehyde | 7a | 80 | 68 | S |

| 4-Methylbenzaldehyde | 7a | 80 | 89 | R |

| 4-Methoxybenzaldehyde | 7a | 85 | 52 | S |

Integration into Novel Solvent Systems and Reaction Media

Beyond its use in the synthesis of discrete chiral ligands and catalysts, this compound has been utilized as a component of novel, environmentally benign solvent systems. Its chirality and hydrogen-bonding capabilities make it an interesting candidate for the design of chiral reaction media that can influence the stereochemical course of a reaction.

A significant development in this area is the design of a novel chiral deep eutectic solvent (DES) using this compound as the hydrogen bond donor (HBD) and choline (B1196258) chloride as the hydrogen bond acceptor (HBA). wiley-vch.deresearchgate.net Deep eutectic solvents are mixtures of compounds that have a significantly lower melting point than any of their individual components, and they are gaining attention as green alternatives to volatile organic compounds (VOCs). wiley-vch.de

The DES formed from this compound and choline chloride (in a 3:1 molar ratio) has been successfully employed as a reaction medium for the addition of n-butyllithium to various carbonyl compounds at room temperature and under air. wiley-vch.deresearchgate.net This is particularly noteworthy as organolithium reactions are traditionally conducted under strict anhydrous and inert conditions. The use of this DES allows for a more practical and potentially safer procedure.

The study demonstrated that this chiral DES could effectively facilitate the reaction, leading to the formation of tertiary alcohols in good yields. The results of the n-butyllithium addition to a range of carbonyl compounds in this novel DES are presented in the table below.

Table 2: Addition of n-Butyllithium to Carbonyl Compounds in a this compound-Based Deep Eutectic Solvent

| Carbonyl Compound | Product | Yield (%) |

|---|---|---|

| Benzophenone | 1,1-Diphenyl-1-pentanol | 72 |

| 4-Methylbenzophenone | 1-(4-Methylphenyl)-1-phenyl-1-pentanol | 65 |

| 4-Methoxybenzophenone | 1-(4-Methoxyphenyl)-1-phenyl-1-pentanol | 58 |

| Acetophenone | 2-Phenyl-2-hexanol | 60 |

While the initial studies focused on the feasibility of the reaction in this medium, the inherent chirality of the solvent, imparted by this compound, opens up intriguing possibilities for its use in asymmetric synthesis, where the solvent itself could induce enantioselectivity. wiley-vch.deresearchgate.net

Vi. Biochemical and Enzymatic Pathway Studies Involving S 3 Amino 1,2 Propanediol

Investigations into Amino Alcohol Metabolism and Related Biochemical Pathways

While specific metabolic pathways exclusively for (S)-3-amino-1,2-propanediol are not extensively detailed in literature, its metabolism can be inferred from established pathways for related amino acids and alcohols. The degradation of amino alcohols in biological systems typically involves enzymes that act on the amino or hydroxyl groups.

Key metabolic transformations for compounds structurally similar to this compound involve:

Deamination: The amino group can be removed by aminotransferases or deaminases. Transamination would involve the transfer of the amino group to an α-keto acid, converting the this compound into a hydroxylated aldehyde or ketone, which can then enter central carbon metabolism.

Oxidation: The primary and secondary alcohol groups are susceptible to oxidation by dehydrogenases. Alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are crucial enzymes in alcohol metabolism, converting alcohols to aldehydes and then to carboxylic acids. nih.govnih.gov The oxidation of the propanediol (B1597323) backbone would generate intermediates that can be further processed. For instance, the metabolism of 1,2-propanediol in various microorganisms proceeds through oxidation to lactaldehyde and then to lactate, or via methylglyoxal. nih.govnih.gov

Phosphorylation: Kinases may phosphorylate the hydroxyl groups, creating a phosphate (B84403) ester. This is a common activation step for many metabolites, preparing them for subsequent enzymatic reactions.

In microorganisms, the utilization of related compounds like 1,2-propanediol is well-documented. For example, some bacteria can metabolize 1,2-propanediol under anaerobic conditions to produce propionate (B1217596) and 1-propanol. wur.nl This process often occurs within specialized bacterial microcompartments and involves a vitamin B12-dependent propanediol dehydratase. wur.nl The presence of an amino group on the propanediol backbone suggests that its metabolism would intersect with both amino acid and alcohol degradation pathways. researchgate.netmdpi.com

Substrate for Enzyme Activity and Specificity Studies

This compound and its precursors are valuable substrates for probing the activity and stereoselectivity of various enzymes, particularly those used in biocatalytic synthesis. Enzymes such as imine reductases (IREDs), transaminases (TAs), and alcohol dehydrogenases are often studied using a range of amino alcohol substrates to determine their scope and limitations. nih.govnih.gov

A significant area of research is the use of polyhydroxylated ketones and aldehydes, which are precursors to amino-diols like this compound, in screening for novel enzyme activity. nih.gov For example, a study focused on developing a three-component enzymatic synthesis of amino-diols utilized dihydroxy ketones as substrates to screen a metagenomic library of 384 imine reductases. nih.gov This screening identified IRED-259 as a highly active and stereoselective enzyme capable of reductive amination on hydroxylated substrates, a reaction that is challenging for many known IREDs. nih.gov Such studies are crucial for identifying robust biocatalysts for the synthesis of chiral amines and amino alcohols. manchester.ac.ukcore.ac.uk

The specificity of these enzymes is tested against various parameters, including the structure of the carbonyl substrate (aldehyde vs. ketone), the amine donor, and reaction conditions like pH and temperature. nih.gov The ability of an enzyme like IRED-259 to tolerate multiple hydroxyl groups and produce a specific stereoisomer of the amino-diol product is a key finding from these specificity studies. nih.gov

| Enzyme | Substrate(s) | Amine Donor | Key Finding | Reference |

|---|---|---|---|---|

| Imine Reductase (IRED-259) | Aldol (B89426) adducts (dihydroxy ketones) | Cyclopropylamine | High conversion (>90%) and R-selectivity for the synthesis of dihydroxy amines. The enzyme tolerates hydroxylated substrates well. | nih.gov |

| Transaminases (TAs) | D-Fructose, L-Arabinose, D-Xylose | (R)-α-Methylbenzylamine (MBA) or Isopropylamine (IPA) | Demonstrated direct transamination of sugars to produce acyclic aminopolyols with high stereoselectivity, particularly with ketose sugars. | nih.govucl.ac.uk |

| Galactose Oxidase variant F2 (GOase F2) | N-Cbz protected aminopolyols | N/A (Oxidation) | Catalyzes the site-selective oxidation of the terminal primary alcohol on aminopolyols, leading to spontaneous cyclization to form iminosugars. | rsc.org |

| Alcohol Dehydrogenase (ADH) / Aldehyde Dehydrogenase (ALDH) | General Alcohols / Aldehydes | N/A (Oxidation) | Activities can be modulated by various amino acids. These enzymes are central to alcohol metabolism and can act on hydroxylated backbones. | researchgate.net |

Biosynthesis of Related Natural Products and Pseudo-Ceramides via Enzymatic Routes

Enzymatic pathways provide a powerful and sustainable alternative to chemical synthesis for producing complex molecules like natural products and their analogs. This compound serves as a chiral backbone that can be elaborated upon using enzymatic reactions to create molecules such as pseudo-ceramides and other aminopolyol-based compounds.

Enzymatic Cascades for Aminopolyol Synthesis: Biocatalytic cascades that combine multiple enzymes in a single pot are an efficient strategy. A two-step, three-component reaction has been developed that converts simple aldehydes, hydroxy ketones, and amines into complex dihydroxy amine products with high stereoselectivity. nih.govacs.org This process often involves:

An aldolase (B8822740) , such as D-fructose-6-phosphate aldolase (FSA), to create a polyhydroxylated ketone from an aldehyde and a hydroxy ketone. nih.gov

An imine reductase (IRED) or transaminase (TA) to perform a reductive amination on the ketone intermediate, installing the amino group and setting a new chiral center. nih.govrsc.org

This strategy allows for the construction of aminopolyol structures, which are key components of many bioactive natural products, including iminosugars. rsc.org

Enzymatic Synthesis of Pseudo-Ceramides: Ceramides (B1148491) are a class of lipid molecules composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond. Pseudo-ceramides are synthetic analogs that mimic the structure and function of natural ceramides and are often used in cosmetics. This compound is an ideal starting backbone for creating pseudo-ceramides due to its structural similarity to the headgroup of sphingosine.

The key enzymatic step is the acylation of the amino group. Lipases and N-acyltransferases are enzymes capable of catalyzing this amide bond formation. google.com For instance, sphingolipid ceramide N-deacylase can catalyze the reversible reaction of ceramide hydrolysis and synthesis. nih.gov This enzyme has been used to condense ω-amino fatty acids with sphingosine to create novel ceramides. nih.gov Similarly, lipases from various microbial sources have been employed for the selective N-acylation of amino alcohols like sphingosine to produce ceramides and hybrid ceramides, demonstrating the feasibility of using biocatalysts for this transformation. google.comdtu.dk A two-step enzymatic process has been described for the synthesis of a pseudo-ceramide involving the selective N-acylation of 3-amino-1,2-propanediol (B146019) with stearic acid, followed by a selective O-acylation with myristic acid. chemicalbook.com

Vii. Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Techniques for Enantiomeric Purity and Impurity Profiling (e.g., GC, HPLC)

Chromatographic methods are essential for assessing the purity of (S)-3-Amino-1,2-propanediol, particularly its enantiomeric excess and the presence of any process-related impurities.

Gas Chromatography (GC) GC is widely used for purity assessment and impurity profiling. google.com Due to the low volatility of amino alcohols, derivatization is often required prior to analysis. A common approach involves reaction with trifluoroacetic anhydride (B1165640) (TFAA) to convert the amine and hydroxyl groups into more volatile trifluoroacetyl esters. google.com The analysis is typically performed on a mid-polarity capillary column with a flame ionization detector (FID). hubspotusercontent-na1.net

| Parameter | Typical Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) google.com |

| Column | DB-1701 (30 m x 0.32 mm x 0.25 µm) hubspotusercontent-na1.net |

| Carrier Gas | Helium or Nitrogen google.comhubspotusercontent-na1.net |

| Injector Temperature | 200 - 280 °C google.comhubspotusercontent-na1.net |

| Detector | Flame Ionization Detector (FID) google.comhubspotusercontent-na1.net |

| Detector Temperature | 260 - 280 °C google.comhubspotusercontent-na1.net |

High-Performance Liquid Chromatography (HPLC) HPLC is another critical technique for purity analysis. tohoku.ac.jp To determine the enantiomeric purity of this compound, chiral HPLC is employed. This method uses a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are effective for the direct analysis of underivatized amino acids and related compounds, allowing for the separation and quantification of the (S) and (R) enantiomers. sigmaaldrich.com

| Parameter | Typical Condition |

|---|---|

| Technique | Chiral HPLC mdpi.com |

| Column | Chiral stationary phase (e.g., Daicel CHIRALPAK® series, Astec CHIROBIOTIC® T) sigmaaldrich.commdpi.com |

| Mobile Phase | Mixtures of alkanes (e.g., hexanes) and alcohols (e.g., 2-propanol, ethanol) mdpi.com |

| Detector | UV-Vis (after derivatization) or Evaporative Light Scattering Detector (ELSD) / Mass Spectrometer (MS) for underivatized compound |

Viii. Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Routes and Process Intensification Strategies

The development of efficient and cost-effective synthetic routes to (S)-3-amino-1,2-propanediol is a primary focus of ongoing research. Traditional methods, often starting from 3-chloro-1,2-propanediol (B139630) or epichlorohydrin (B41342) with ammonia (B1221849), are being optimized to improve yield, purity, and safety. hubspotusercontent-na1.net A key objective is the reduction of reaction times and energy consumption. For instance, a patented method utilizing a copper oxide primary catalyst with various co-catalysts has demonstrated the ability to shorten reaction times from over 10 hours to between 1-3 hours at lower temperatures (30-50°C), resulting in purities exceeding 99%. google.com

Process intensification is another critical area, aiming to make production more efficient and sustainable. Strategies being explored include the use of continuous flow reactors, which can offer better temperature control, shorter residence times, and increased safety compared to batch processes. chemicalbook.com One documented flow process for the synthesis of 3-amino-1,2-propanediol (B146019) from 3-chloro-1,2-propanediol (CPD), sodium hydroxide, and ammonia achieved a total residence time of just under 24 minutes. chemicalbook.com Further research into recyclable catalysts and the integration of continuous separation techniques like molecular distillation are anticipated to significantly streamline production. researchgate.net

Emerging routes are also leveraging biocatalysis. The asymmetric dihydroxylation of allylamine (B125299) using a wool-osmium tetroxide complex as a chiral catalyst represents an innovative approach to directly produce the (R)-enantiomer. researchgate.net Additionally, the use of engineered amine dehydrogenases for the asymmetric reductive amination of α-hydroxy ketones is a promising avenue for the biosynthesis of chiral amino alcohols, offering high stereoselectivity under mild conditions. nih.govfrontiersin.org

| Strategy | Key Features | Potential Advantages | References |

|---|---|---|---|

| Catalytic Ammonolysis | Uses glycerin chlorohydrin, ammonia, and a recoverable catalyst system (e.g., CuO). | Reduced reaction time (1-3h), lower temperature (30-50°C), high purity (>99%), recyclable catalyst. | google.com |

| Continuous Flow Synthesis | Reactants are pumped through a series of chambers or tubes. | Short residence time (~24 mins), improved safety and control, potential for high throughput. | chemicalbook.com |

| Asymmetric Dihydroxylation | Catalytic conversion of allylamine using a chiral polymer-metal complex. | Direct enantioselective route, reusable catalyst. | researchgate.net |

| Biocatalysis (Engineered AmDH) | Enzymatic reductive amination of α-hydroxy ketones. | High enantioselectivity (>99% ee), mild reaction conditions, uses inexpensive ammonia. | nih.govfrontiersin.org |

Expanding the Scope of Applications in Asymmetric Synthesis

This compound is a valuable chiral building block, and its applications in asymmetric synthesis are a growing field of research. Its bifunctional nature, possessing both amino and diol moieties, allows it to serve as a versatile scaffold for the creation of more complex chiral molecules, which is critical for the development of new drugs and agrochemicals. acs.org

One emerging application is its use as a component in the design of novel chiral environments for chemical reactions. For instance, this compound has been used as the hydrogen bond donor to create a new chiral deep eutectic solvent (DES) when combined with choline (B1196258) chloride. nih.gov Although initial tests involving the addition of n-butyllithium to benzaldehyde (B42025) in this chiral DES did not result in significant enantiomeric excess, the concept opens a new frontier. nih.gov Future work will likely focus on optimizing the DES composition and exploring reactions where the kinetics allow for effective chirality transfer from the solvent to the reactants.

Furthermore, derivatives of this compound are being investigated as chiral auxiliaries and ligands in metal-catalyzed asymmetric reactions. The precise spatial arrangement of its functional groups can be exploited to control the stereochemical outcome of transformations such as asymmetric hydrogenation, aldol (B89426) reactions, and cycloadditions. Research is directed towards synthesizing new derivatives with tailored steric and electronic properties to improve enantioselectivity and catalytic efficiency in these processes.

Innovations in Green Chemistry and Sustainable Production Methodologies

The principles of green chemistry are increasingly influencing the production of fine chemicals, and this compound is no exception. A significant area of innovation is the shift towards bio-based feedstocks. Companies are exploring the use of renewable epichlorohydrin, derived from bio-based glycerol (B35011), as a starting material, which can substantially reduce the carbon footprint of the final product. hubspotusercontent-na1.net

Biocatalysis stands out as a cornerstone of sustainable production. The use of enzymes, such as engineered amine dehydrogenases or lipases, offers several advantages over traditional chemical methods. nih.govfrontiersin.org These processes operate under mild conditions (ambient temperature and pressure), often in aqueous media, thereby reducing energy consumption and avoiding the use of volatile organic compounds. They also exhibit high selectivity, minimizing the formation of byproducts and simplifying purification steps. nih.gov For example, the enzymatic synthesis of pseudo-ceramides using 3-amino-1,2-propanediol has been demonstrated in a continuous packed-bed bioreactor, where the immobilized enzyme (Novozym® 435) showed high stability and could be used for extended periods, significantly lowering operational costs. chemicalbook.com

The development of recyclable catalyst systems is another key aspect of green production methodologies. Research into solid catalysts for the ammonolysis of glycerin chlorohydrin not only improves reaction efficiency but also allows for simple filtration and reuse of the catalyst, reducing waste and production costs. google.com

Advanced Material Science Applications and Polymer Chemistry Development

The unique trifunctional structure of this compound makes it an attractive monomer for the development of advanced materials and functional polymers. Its inherent chirality can be used to impart specific properties into the resulting materials, such as the ability to form helical polymer structures or interact selectively with other chiral molecules.

A significant application lies in the biomedical field. The compound is used as a reactant in the synthesis of lipid-like molecules, known as lipidoids, which are effective carriers for RNA interference (RNAi) therapeutics. It is also a key starting material for creating cationic polymers designed for gene delivery systems. The amino and hydroxyl groups provide handles for further functionalization, allowing for the fine-tuning of properties like biodegradability, biocompatibility, and binding affinity for nucleic acids.

Research is also underway to use amino-diols as a platform for synthesizing functional cyclic carbonate monomers. These monomers can undergo ring-opening polymerization to create well-defined, functional, and biodegradable polymers. This approach allows for the concurrent installation of two different functional groups, opening pathways to a wide range of materials for biomedical applications and environmentally friendly products.

Computational Chemistry and Mechanistic Studies on Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool for accelerating research and development related to this compound. Density Functional Theory (DFT) studies are being employed to investigate reaction mechanisms and understand the factors controlling reactivity and selectivity. For example, theoretical studies on the reactions of related β-amino alcohols have been used to determine whether processes are under kinetic or thermodynamic control, which is crucial for optimizing reaction conditions to favor the desired product. researchgate.net By modeling transition states and reaction intermediates, researchers can predict the outcomes of novel synthetic routes and design more efficient catalysts.

In the context of biocatalysis, computational analysis and molecular modeling are used to understand the source of enhanced enzyme activity and selectivity. nih.govfrontiersin.org By simulating the docking of substrates like α-hydroxy ketones into the active site of engineered amine dehydrogenases, scientists can gain insights into the specific amino acid residues that govern stereocontrol. This knowledge guides further protein engineering efforts to create more efficient and selective biocatalysts for the synthesis of chiral amino alcohols. nih.gov

Future computational work will likely focus on a broader range of applications. This includes modeling the self-assembly of polymers derived from this compound, predicting the binding interactions of its derivatives in biological systems, and designing novel chiral ligands and catalysts with enhanced performance based on theoretical predictions. These in silico studies will help to rationalize experimental observations and guide the design of new experiments, ultimately speeding up the innovation cycle.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-Amino-1,2-propanediol, and what are their critical reaction parameters?

- Methodological Answer : The primary synthesis involves catalytic amination of 3-chloro-1,2-propanediol with ammonia. Key parameters include using a complex catalyst (e.g., optimized for high yield), reaction temperature (typically 40-80°C), ammonia concentration, and reaction time (12-24 hours). Post-synthesis purification involves vacuum distillation, pH adjustment, and molecular distillation to achieve >99% purity. Impurities such as 2-Amino-1,3-propanediol and glycerol are monitored via GC .

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer : Analytical methods include gas chromatography (GC) for quantifying purity (>99.5%), Karl Fischer titration for water content (<0.2%), and refractive index measurements (nD20: 1.490–1.494). Impurity profiling (e.g., 1,3-diamino-2-hydroxypropane) is critical for downstream applications like pharmaceutical intermediates .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer : It serves as a precursor for synthesizing non-ionic X-ray contrast agents (e.g., Iohexol) and phosphoramidites in DNA solid-phase synthesis. The (S)-enantiomer is specifically used to introduce chirality in artificial nucleobases for monitoring DNA charge-transfer dynamics .

Advanced Research Questions

Q. How do stereochemical considerations impact the synthesis of enantiomerically pure this compound?

- Methodological Answer : Chiral resolution (e.g., diastereomeric salt formation) or asymmetric catalysis is required to isolate the (S)-enantiomer (CAS: 61278-21-5). Racemization risks during high-temperature steps (e.g., distillation above 275.5°C) necessitate controlled conditions, such as vacuum distillation and inert atmospheres .

Q. What analytical challenges arise when characterizing this compound in complex matrices, and how are they addressed?

- Methodological Answer : Co-elution of structurally similar impurities (e.g., 2-Amino-1,3-propanediol) in GC requires tandem MS or chiral HPLC for resolution. In DNA conjugate studies, MALDI-TOF and cyclic voltammetry validate successful incorporation into oligonucleotides .

Q. What strategies exist for mitigating thermal decomposition during high-temperature processing?

- Methodological Answer : Decomposition above 275.5°C is minimized using vacuum molecular distillation (e.g., 10-50 mbar) and short residence times. Stabilizers like antioxidants (e.g., BHT) or pH buffers (pH 6-8) are tested empirically for specific applications .

Q. How is this compound utilized in bioinspired DNA nanotechnology?

- Methodological Answer : The hydroxyl and amine groups enable conjugation with chlorophosphoramidites for DNA solid-phase synthesis. This facilitates the incorporation of redox-active bases (e.g., Fe-base) to study single-nucleobase changes and charge-transfer kinetics .

Q. What are the key considerations when designing catalytic systems for its synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.